molecular formula C11H17NO B3272711 2-(4-Propoxyphenyl)ethanamine CAS No. 57224-67-6

2-(4-Propoxyphenyl)ethanamine

Cat. No. B3272711
CAS RN: 57224-67-6
M. Wt: 179.26 g/mol
InChI Key: SZJABXMYJCXZGW-UHFFFAOYSA-N
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Description

“2-(4-Propoxyphenyl)ethanamine” is a chemical compound with the molecular formula C11H17NO . It is also known as “[2-(4-propoxyphenyl)ethyl]amine hydrochloride” with the CAS Number: 56370-31-1 . The compound is typically a solid at room temperature .


Synthesis Analysis

The synthesis of amines like “2-(4-Propoxyphenyl)ethanamine” can be achieved through several methods. One common method is the reduction of nitriles or amides and nitro compounds . Other methods involve reactions with alkyl groups, such as SN2 reactions of alkyl halides, ammonia, and other amines .


Molecular Structure Analysis

The molecular structure of “2-(4-Propoxyphenyl)ethanamine” consists of a propoxyphenyl group attached to an ethanamine group . The InChI code for this compound is 1S/C11H17NO.ClH/c1-2-9-13-11-5-3-10(4-6-11)7-8-12;/h3-6H,2,7-9,12H2,1H3;1H .

Scientific Research Applications

Novel Opioid Research

Protonitazene belongs to the benzimidazole sub-class of opioids. Unlike fentanyl, it exhibits unique structural features. Novel opioids like protonitazene have been studied for their psychoactive effects, which resemble those of heroin and fentanyl. However, they can also lead to adverse events, including fatalities . Researchers investigate protonitazene’s pharmacology, binding affinity, and potential therapeutic applications.

Forensic Toxicology and Postmortem Analysis

Protonitazene has been detected in biological samples, particularly blood. Forensic scientists use analytical techniques (such as LC-QTOF-MS) to identify and quantify protonitazene in cases of overdose or illicit drug use. Its presence alongside other substances (e.g., metonitazene, etodesnitazene, and etizolam) provides valuable information .

Synthetic Chemistry and Derivative Synthesis

Chemists explore synthetic routes to protonitazene and its analogs. Understanding the reaction mechanisms, optimizing yields, and modifying the compound’s structure contribute to drug discovery and development.

Mechanism of Action

Target of Action

The primary target of 2-(4-Propoxyphenyl)ethanamine, also known as Protonitazene, is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, which include analgesia, euphoria, and respiratory depression .

Mode of Action

Protonitazene acts as a full agonist at the μ-opioid receptor . This means it binds to the receptor and activates it, leading to a series of intracellular events. The activation of the μ-opioid receptor inhibits the release of certain neurotransmitters, leading to the characteristic effects of opioids .

Biochemical Pathways

The activation of the μ-opioid receptor by Protonitazene triggers a cascade of biochemical events. This includes the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. These events lead to hyperpolarization of the neuron and inhibition of neurotransmitter release .

Pharmacokinetics

This includes rapid absorption, distribution in the central nervous system, metabolism in the liver, and excretion through the kidneys .

Result of Action

The activation of the μ-opioid receptor by Protonitazene leads to a range of effects. These include potent analgesia, sedation, and euphoria. It can also lead to adverse effects such as respiratory depression, dependence, and overdose .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Protonitazene. For example, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug interactions . Additionally, genetic factors can influence an individual’s response to the drug.

properties

IUPAC Name

2-(4-propoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-9-13-11-5-3-10(4-6-11)7-8-12/h3-6H,2,7-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJABXMYJCXZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901310902
Record name 4-Propoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Propoxyphenyl)ethanamine

CAS RN

57224-67-6
Record name 4-Propoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57224-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Propoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901310902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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